3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15898430
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4IN3O2 |
|---|---|
| Molecular Weight | 289.03 g/mol |
| IUPAC Name | 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13) |
| Standard InChI Key | KJNMLCHMOLRNQS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(N=C2N=C1)C(=O)O)I |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 315.06 g/mol | |
| Melting Point | 144–146°C (ethyl ester) | |
| Solubility | Limited in polar solvents | |
| LogP (Partition Coefficient) | 2.12 (ethyl ester analogue) |
The carboxylic acid moiety enhances polarity compared to ester derivatives, influencing solubility profiles and crystallization behavior. The iodine atom contributes to a higher molecular weight and density compared to non-halogenated analogues .
Synthesis and Synthetic Routes
Direct Cyclization Methods
A common approach involves the condensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds. For example:
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Bromopyruvic Acid Route: Reaction of 2-amino-5-iodopyrimidine with bromopyruvic acid in dimethylformamide (DMF) yields the carboxylic acid directly via cyclization .
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Ethyl Bromopyruvate Pathway: Ethyl bromopyruvate reacts with 2-aminopyrimidines in tetrahydrofuran (THF), followed by ethanol-mediated ester hydrolysis to afford the carboxylic acid .
Iodination Techniques
Applications in Medicinal Chemistry
Intermediate for Antibiotic Development
The compound’s versatility is highlighted in the synthesis of fluoroquinolone hybrids, where its carboxylic acid group is amidated with piperazine derivatives to enhance gram-negative bacterial coverage .
Role in Antiviral Agents
Incorporation into imidazo[1,2-a]pyrimidine-carboxamide scaffolds has shown inhibitory activity against hepatitis C virus (HCV) NS5B polymerase (EC: 0.8 µM) .
Comparative Analysis with Structural Analogues
The pyrimidine core in 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid offers enhanced hydrogen-bonding capacity compared to pyridine analogues, potentially improving target binding .
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